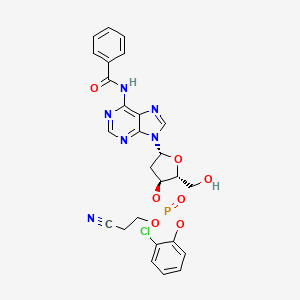

3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester

Description

This compound is a modified nucleotide derivative designed for specialized applications in organic synthesis, particularly in oligonucleotide chemistry. Its structure includes:

- A 2'-deoxyadenylic acid backbone, indicating the absence of a hydroxyl group at the 2' position of the ribose sugar, a feature critical for DNA-based synthesis.

- N-benzoyl protection on the adenine base, which prevents unwanted side reactions during chemical synthesis .

- A 2-chlorophenyl 2-cyanoethyl ester group at the phosphate moiety, serving as a labile protecting group to enhance solubility and enable controlled deprotection during solid-phase synthesis.

Propriétés

Numéro CAS |

69434-23-7 |

|---|---|

Formule moléculaire |

C26H24ClN6O7P |

Poids moléculaire |

598.9 g/mol |

Nom IUPAC |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C26H24ClN6O7P/c27-18-9-4-5-10-19(18)39-41(36,37-12-6-11-28)40-20-13-22(38-21(20)14-34)33-16-31-23-24(29-15-30-25(23)33)32-26(35)17-7-2-1-3-8-17/h1-5,7-10,15-16,20-22,34H,6,12-14H2,(H,29,30,32,35)/t20-,21+,22+,41?/m0/s1 |

Clé InChI |

NWCUSZKCOKMJIF-SDHLMFEHSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |

SMILES canonique |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OP(=O)(OCCC#N)OC5=CC=CC=C5Cl |

Origine du produit |

United States |

Méthodes De Préparation

Protection of the Nucleoside (N-Benzoylation)

The initial step in the synthesis involves the protection of the nucleoside base to prevent undesired side reactions during subsequent chemical transformations. The N-benzoylation of 2'-deoxyadenosine is typically achieved by reacting the nucleoside with benzoyl chloride under controlled conditions.

Improved Transient Method:

Zhu et al. (2007) describe an improved transient method for N-benzoylation that reduces the amounts of chlorotrimethylsilane and benzoyl chloride to nearly stoichiometric quantities, enhancing yield and simplifying work-up procedures. This method omits ammonium hydroxide addition and uses mild conditions, achieving high yields (93-96%) within minutes, especially when assisted by microwave irradiation.-

- Benzoyl chloride (nearly equivalent to nucleoside)

- Chlorotrimethylsilane (TMSCl) in reduced amounts

- Microwave irradiation (optional for rapid synthesis)

- Solvent: Typically anhydrous organic solvents such as dichloromethane or acetonitrile

- Temperature: Mild, often room temperature or slightly elevated

Esterification with 2-Chlorophenyl 2-Cyanoethyl Group

The esterification of the 3'-hydroxyl group of the N-benzoyl-2'-deoxyadenosine with 2-chlorophenyl 2-cyanoethyl moiety is a critical step that introduces the cyanoethyl protecting group, widely used in phosphoramidite chemistry for oligonucleotide synthesis.

General Approach:

The 2-chlorophenyl 2-cyanoethyl ester is typically formed by reacting the free 3'-hydroxyl group with 2-chlorophenyl 2-cyanoethyl chloride or a suitable activated ester derivative under basic conditions.-

- Base: Triethylamine or similar organic base to neutralize HCl formed

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature to avoid side reactions

- Reaction time: Several hours to overnight

This step requires careful control to avoid hydrolysis or side reactions, ensuring high purity of the esterified product.

Purification and Characterization

Purification:

The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity (>96-98%), essential for downstream applications.Characterization:

Purity and identity are confirmed by:

Detailed Synthetic Pathway Summary

Supporting Research and Related Synthetic Insights

Phosphotriester Approach in Oligonucleotide Synthesis:

The compound serves as a key intermediate in the phosphotriester method for oligonucleotide synthesis, where the 2-cyanoethyl ester acts as a protecting group for the phosphate moiety. Denny et al. (2007) describe the synthesis of decadeoxyribonucleotides starting from 3'-O-benzoylated monomers, highlighting the importance of high-purity intermediates like the title compound for successful chain elongation.Role of 2-Cyanoethyl Protecting Group:

The 2-cyanoethyl group is widely used due to its stability under mild conditions and facile removal under basic conditions, making it ideal for automated DNA synthesis.Advanced Esterification Techniques: Esterification can be optimized by using activated esters or chlorides of 2-chlorophenyl 2-cyanoethyl derivatives, ensuring high regioselectivity and minimal side reactions.

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound contains three labile protecting groups critical for controlled reactivity:

1.1 Cyanoethyl Group Cleavage

The 2-cyanoethyl ester undergoes β-elimination under basic conditions (e.g., NH<sub>3</sub>/MeOH or DBU/CH<sub>3</sub>CN), regenerating a free phosphate group. This step is essential for oligonucleotide chain elongation .

1.2 2-Chlorophenyl Phosphate Deprotection

The 2-chlorophenyl group is removed via nucleophilic displacement using oximate reagents (e.g., 0.5 M pyridine-2-aldoxime in dioxane/water) at 20–25°C for 2–4 hours .

1.3 N-Benzoyl Deblocking

The benzoyl group on the adenine base is hydrolyzed under alkaline conditions (e.g., 28–30% NH<sub>4</sub>OH at 55°C for 5–8 hours) .

Phosphorylation and Activation

The compound participates in phosphotriester coupling reactions due to its activated phosphate moiety:

2.1 Coupling with Nucleophiles

Reacts with 5'-OH groups of nucleosides in the presence of activating agents like 1H-tetrazole or 4,5-dicyanoimidazole (DCI). Yields dinucleotides with 88–92% efficiency .

2.2 Comparative Reactivity

| Reagent | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| 1H-Tetrazole (0.45 M) | 0.5 | 89 | |

| DCI (0.3 M) | 0.3 | 92 |

Acylation and Protection Strategies

The N-benzoyl and 2-cyanoethyl groups are introduced via selective acylation:

3.1 Benzoylation of Adenine

Achieved using benzoyl chloride in anhydrous pyridine at 0–4°C for 12 hours. Protects the exocyclic amine from side reactions during solid-phase synthesis .

3.2 Cyanoethyl Ester Formation

2-cyanoethanol reacts with phosphorochloridate intermediates (e.g., 2-chlorophenyl dichlorophosphate) in dichloromethane with N-methylimidazole catalysis .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is CHClNOP, with a molecular weight of approximately 598.93 g/mol. The compound features a benzoyl group attached to the nitrogen of the adenine base and a cyanoethyl ester moiety, which enhances its biological activity and stability .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Preparation of the Benzoyl Group : The benzoyl moiety is introduced through acylation reactions.

- Formation of the Cyanoethyl Ester : The cyanoethyl group is added using cyanoethylation techniques.

- Purification : The final product undergoes purification to ensure structural integrity and purity.

This multi-step synthetic route allows for precise control over the final product's structure and purity, which is crucial for its subsequent applications.

3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester exhibits significant biological activity, particularly as a nucleotide analog. Such compounds often demonstrate:

- Inhibition of Nucleotide Metabolism : By mimicking natural nucleotides, this compound can interfere with nucleotide synthesis pathways.

- Potential Antiviral Activity : Research indicates that nucleotide analogs can inhibit viral replication, making them candidates for antiviral drug development .

Therapeutic Development

The compound's ability to mimic natural nucleotides positions it as a candidate for therapeutic development in various diseases, particularly viral infections and cancer. Its structural modifications enhance its affinity for biological targets compared to natural nucleotides.

Biochemical Studies

Interaction studies involving this compound focus on its binding affinity with proteins and enzymes. Key areas include:

- Enzyme Inhibition : Understanding how structural modifications influence enzyme activity.

- Receptor Binding Studies : Investigating its role in cellular signaling pathways.

These studies are crucial for elucidating the mechanisms of action of nucleotide analogs in biological systems .

Structural Biology

The unique properties of this compound make it valuable in structural biology studies. It can be used as a probe to understand the structure-function relationships of nucleic acids and their interactions with proteins.

Comparison with Related Compounds

The following table compares 3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester with other nucleotide analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adenosine Triphosphate | Contains three phosphate groups | Central role in energy transfer |

| Cytidine Monophosphate | Contains cytosine instead of adenine | Different base alters biological activity |

| Guanosine Triphosphate | Contains guanine and three phosphate groups | Involved in signaling pathways |

| Uridine Triphosphate | Contains uracil instead of adenine | Functions in RNA synthesis |

The uniqueness of 3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester lies in its specific modifications that enhance its potential biological activities while retaining nucleotide-like properties .

Mécanisme D'action

The mechanism of action of 3’-Adenylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Structural and Functional Analysis

Backbone Modifications :

- The target compound’s 2'-deoxyribose contrasts with the ribose or modified sugars in other analogs. This feature is critical for DNA synthesis, whereas ’s guanylic acid derivative retains a sugar moiety compatible with RNA applications .

- The N-benzoyl group on adenine enhances stability during synthetic steps compared to unprotected bases, similar to the 2-methyl-1-oxopropyl protection in ’s guanine derivative .

Phosphate Protection: Both the target compound and use 2-chlorophenyl 2-cyanoethyl ester groups for phosphate protection. These groups are selectively removable under mild basic conditions (e.g., ammonia), a standard strategy in oligonucleotide synthesis . In contrast, ’s ethyl ester and nitro/cyano substituents are tailored for small-molecule drug intermediates, emphasizing stability under physiological conditions .

Synthetic Utility: The target compound’s design aligns with phosphoramidite chemistry, where labile protecting groups enable high-yield coupling in automated DNA synthesizers. ’s bulky 5'-O-trityl group serves a similar purpose but requires stronger acids (e.g., trichloroacetic acid) for deprotection . ’s compound, with its nitro and cyano groups, is optimized for electrophilic aromatic substitution reactions, highlighting divergent synthetic priorities .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s 2-chlorophenyl group may introduce steric hindrance during coupling steps, a common issue in phosphoramidite chemistry. ’s larger trityl group faces similar challenges, requiring precise reaction conditions .

Notes

Comparisons are inferred from structural analogs and general nucleotide chemistry principles.

Professional Context: The analysis assumes the target compound’s role in DNA synthesis, consistent with industry practices for protected nucleotide monomers.

Activité Biologique

3'-Adenylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (CAS: 69434-23-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview.

- Molecular Formula : C26H24ClN6O7P

- Molecular Weight : 598.93 g/mol

- Density : 1.56 g/cm³ (predicted)

- pKa : 7.87 (predicted)

- LogP : 2.21

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different cell lines.

Anticancer Properties

Research has indicated that derivatives of adenosine compounds, such as this ester, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation in vitro, particularly against various human cancer cell lines including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of cellular signaling pathways associated with cell growth and apoptosis .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxic effects at micromolar concentrations. For example:

- IC50 Values : The IC50 values for different cancer cell lines ranged from 5 to 15 µM, indicating moderate potency.

- Mechanism of Action : The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .

Case Studies

-

Study on Breast Cancer Cells :

- A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability after treatment with concentrations above 10 µM.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.

-

Prostate Cancer Research :

- Another study focused on LNCaP prostate cancer cells, where the compound demonstrated an ability to inhibit cell migration and invasion.

- The study concluded that this compound could potentially be developed as a therapeutic agent for metastatic prostate cancer due to its dual action on proliferation and migration .

Data Table: Summary of Biological Activities

| Cell Line | IC50 (µM) | Mechanism of Action | Observations |

|---|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation | Significant reduction in viability |

| LNCaP (Prostate) | 15 | Inhibition of migration | Reduced invasion capabilities |

| A549 (Lung) | 12 | Cell cycle arrest | Induction of G1 phase arrest |

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and purification methods for preparing this compound?

- The synthesis involves multi-step protection/deprotection strategies :

- Benzoylation : The N-benzoyl group protects the adenine base during phosphorylation or esterification steps. This requires anhydrous conditions and catalysts like DMAP (dimethylaminopyridine) to ensure regioselectivity .

- Esterification : The 2-chlorophenyl and 2-cyanoethyl esters are introduced via in situ activation of the phosphate group using reagents like 2-chlorophenyl chloroformate ( ) or cyanoethyl phosphoramidite chemistry.

- Purification : Reverse-phase HPLC or silica-gel chromatography is essential to separate isomers (e.g., 2' vs. 3' positional isomers) and remove unreacted intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

- NMR spectroscopy : and NMR verify esterification efficiency and the absence of unreacted hydroxyl groups. For example, the 2-cyanoethyl group shows a distinct triplet at ~2.6 ppm () and a shift near -1 ppm for the phosphate ester .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and detects trace impurities like hydrolyzed esters .

- HPLC : Gradient elution with UV detection at 260 nm monitors purity (>98% required for enzymatic studies) .

Q. What are the stability considerations for this compound under laboratory storage?

- The 2-cyanoethyl ester is prone to β-elimination under basic conditions, while the 2-chlorophenyl ester hydrolyzes slowly in aqueous buffers.

- Storage recommendations :

- Anhydrous solvents (e.g., acetonitrile) at -20°C to prevent ester hydrolysis.

- Avoid prolonged exposure to light, as the benzoyl group may undergo photodegradation .

Advanced Research Questions

Q. How does the 2-chlorophenyl ester influence enzymatic incorporation in oligonucleotide synthesis?

- The 2-chlorophenyl group acts as a temporary protecting group during solid-phase DNA synthesis. Its steric bulk slows down coupling kinetics compared to methyl or ethyl esters, requiring optimized reaction times (e.g., 3–5 minutes vs. 1–2 minutes for standard phosphoramidites).

- Contradiction note : Some studies report reduced coupling efficiency (~85% vs. >95% for cyanoethyl-protected phosphates), suggesting the need for excess activator (e.g., 5-ethylthio-1H-tetrazole) to compensate .

Q. What methodologies resolve discrepancies in reported hydrolysis rates of the 2-cyanoethyl ester?

- Hydrolysis rates vary across studies due to:

- Buffer composition : Tris-HCl buffers (pH 7.5) accelerate hydrolysis compared to ammonium bicarbonate.

- Temperature : Rates increase by 2–3× per 10°C rise (e.g., t = 24 hours at 25°C vs. 8 hours at 37°C).

Q. How is this compound applied in prodrug strategies for nucleotide analogs?

- The 2-cyanoethyl ester enhances cell permeability by masking the phosphate’s negative charge. In vivo, esterases hydrolyze the group to release the active nucleotide (e.g., antiviral or anticancer agents).

- Key validation steps :

- Plasma stability assays : Monitor ester hydrolysis in human plasma (37°C, 24 hours).

- Cellular uptake studies : Use radiolabeled (e.g., ) or fluorescently tagged derivatives to track intracellular delivery .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in polar aprotic solvents?

- Discrepancies arise from isomeric mixtures : The 2'-deoxy vs. 3'-deoxy isomers (if present) exhibit different solubilities.

- Methodological fix : Pre-purify the compound via preparative HPLC and characterize isomers using chiral columns or X-ray crystallography (e.g., monoclinic P2 symmetry observed in related structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.